4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide
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Overview
Description
4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, benzodioxol, chlorophenyl, and ethoxypropyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the benzodioxol ring: This step typically involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxol structure.
Amidation: The final step involves the coupling of the acetylated intermediate with the appropriate amine (4-chlorophenyl-2-[(3-ethoxypropyl)amino]-2-oxoethyl) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxol ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxol ring can interact with aromatic amino acids in proteins, while the acetylamino group can form hydrogen bonds with key residues.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
- 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
Uniqueness
Compared to similar compounds, 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylamino group, in particular, enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H32ClN3O6 |
---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C30H32ClN3O6/c1-3-38-16-4-15-32-29(36)28(22-6-10-24(31)11-7-22)34(18-21-5-14-26-27(17-21)40-19-39-26)30(37)23-8-12-25(13-9-23)33-20(2)35/h5-14,17,28H,3-4,15-16,18-19H2,1-2H3,(H,32,36)(H,33,35) |
InChI Key |
GRFSMDRNHGETKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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